molecular formula C7H10N2 B151154 2-[(METHYLAMINO)METHYL]PYRIDINE CAS No. 21035-59-6

2-[(METHYLAMINO)METHYL]PYRIDINE

Cat. No.: B151154
CAS No.: 21035-59-6
M. Wt: 122.17 g/mol
InChI Key: OOTKJPZEEVPWCR-UHFFFAOYSA-N
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Scientific Research Applications

2-[(METHYLAMINO)METHYL]PYRIDINE has a wide range of scientific research applications:

Preparation Methods

The synthesis of 2-[(METHYLAMINO)METHYL]PYRIDINE can be achieved through various synthetic routes. One common method involves the reaction of 2-pyridinemethanamine with formaldehyde and methylamine under controlled conditions . The reaction typically proceeds via a nucleophilic substitution mechanism, where the amine group of 2-pyridinemethanamine attacks the electrophilic carbon of formaldehyde, followed by the addition of methylamine to form the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and specific reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

2-[(METHYLAMINO)METHYL]PYRIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methylaminomethyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-[(METHYLAMINO)METHYL]PYRIDINE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.

Properties

IUPAC Name

N-methyl-1-pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-8-6-7-4-2-3-5-9-7/h2-5,8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTKJPZEEVPWCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175238
Record name Methyl(2-pyridylmethyl)amine
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Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21035-59-6
Record name N-Methyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21035-59-6
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Record name 2-Picolylmethylamine
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Record name 21035-59-6
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Record name Methyl(2-pyridylmethyl)amine
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Record name Methyl(2-pyridylmethyl)amine
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Record name 2-PICOLYLMETHYLAMINE
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Synthesis routes and methods I

Procedure details

To 4.98 g (0.0205 mole) of S-methyl-N-(4-chlorobenzyl)-N-methyl-N'-methylisothiourea prepared in (1) was added 25 ml of nitromethane and the mixture was refluxed for 6.5 hours. The nitromethane was distilled off and the residue was subjected to silica gel (240 g) column chromatography using MeOH-CHCl3 (1:10) as an eluent to give 5.23 g of an orange-colored oil. To this oil were added small amounts of EtOH and ether and the mixture was cooled in a dry ice-acetone bath and triturated to give crystals. After addition of ether, the crystals were collected by filtration, washed with ether and dried. The procedure gave 3.69 g of the title compound as pale yellow crystals.
Name
S-methyl-N-(4-chlorobenzyl)-N-methyl-N'-methylisothiourea
Quantity
4.98 g
Type
reactant
Reaction Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methylamine gas was bubbled through the benzene solution(60 ml) of 10.7 g(100 mmol) of 2-pyridinecarboxaldehyde for 2 hours. Benzene was distilled off under a reduced pressure and the residue was taken up in 40 ml of ethanol. To the resulting solution was added 5.7 g of NaBH4 in three portions and the resulting mixture was stirred at room temperature for 8 hours. To the reaction mixture was added 0.5N hydrochloric acid with care not to allow the pH below 6. 300 ml of dichloromethane was added thereto and the resulting solution was washed three times with 1M NaHCO3 solution of pH 10. The organic layer was concentrated under a reduced pressure to give 10.4 g of the title compound(yield: 85%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
85%

Synthesis routes and methods III

Procedure details

Methylamine gas was bubbled through the benzene solution(60 ml) of 10.7 g(100 mmol) of 2-pyridinecarboxaldehyde for 2 hours. Benzene was distilledoff under a reduced pressure and the residue was taken up in 40 ml of ethanol. To the resulting solution was added 5.7 g of NaBH4 in three portions and the resulting mixture was stirred at room temperature for 8 hours. To the reaction mixture was added 0.5N hydrochloric acid with care not to allow the pH below 6. 300 ml of dichloromethane was added thereto and the resulting solution was washed three times with 1M NaHCO3 solution of pH 10. The organic layer was concentrated under a reduced pressure to give 10.4 g of the title compound(yield: 85%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
85%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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